molecular formula C7H10IN3 B2639902 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine CAS No. 1443279-34-2

3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2639902
CAS No.: 1443279-34-2
M. Wt: 263.082
InChI Key: BGGMHBGOCZFBBT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structural features, which include a cyclopropyl group, an iodine atom, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-Cyclopropyl-4-azido-1-methyl-1H-pyrazol-5-amine, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-cyclopropyl-1H-pyrazole
  • 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine
  • 5-Amino-3-cyclopropyl-1H-pyrazole

Uniqueness

3-Cyclopropyl-4-iodo-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the iodine atom, which can significantly alter its reactivity and biological activity compared to other similar compounds. This makes it a valuable intermediate for the synthesis of iodinated derivatives, which can have distinct properties and applications .

Properties

IUPAC Name

5-cyclopropyl-4-iodo-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10IN3/c1-11-7(9)5(8)6(10-11)4-2-3-4/h4H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGMHBGOCZFBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CC2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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